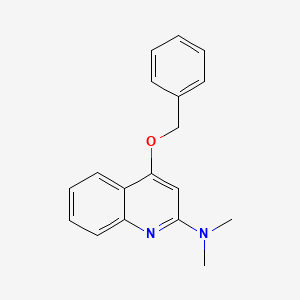

4-Benzyloxy-2-(dimethylamino)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62481-30-5 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

N,N-dimethyl-4-phenylmethoxyquinolin-2-amine |

InChI |

InChI=1S/C18H18N2O/c1-20(2)18-12-17(15-10-6-7-11-16(15)19-18)21-13-14-8-4-3-5-9-14/h3-12H,13H2,1-2H3 |

InChI Key |

PFVIWBJBUJGUIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular and Mechanistic Investigations of 4 Benzyloxy 2 Dimethylamino Quinoline Analogs

Exploration of Molecular Targets and Binding Mechanisms

Quinoline (B57606) derivatives have been a significant focus of research due to their wide range of biological activities, including potential applications in cancer therapy. nih.govnih.gov The core structure of quinoline is a versatile scaffold found in many natural products and pharmacologically active compounds. nih.gov Understanding how these molecules interact with biological systems at a molecular level is crucial for the development of new therapeutic agents. This section explores the molecular targets and binding mechanisms of 4-benzyloxy-2-(dimethylamino)quinoline and its analogs.

ATP Synthase Inhibition

The F1Fo ATP synthase, an essential enzyme for cellular energy production, has emerged as a promising target for novel antibiotics. researchgate.netnih.gov Certain quinoline-based compounds have demonstrated the ability to inhibit this enzyme, particularly in pathogenic bacteria. researchgate.netnih.gov For instance, research into quinoline derivatives has shown that modifications to the quinoline core can significantly impact their inhibitory potency against ATP synthase in bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov

Studies on related quinoline compounds have revealed that the amine functionality at the C2 position of the quinoline ring plays a role in their inhibitory activity. nih.gov The potency of these inhibitors can be influenced by the steric bulk of substituents on the quinoline structure. nih.gov For example, in a series of quinoline derivatives, larger amines at the C2 position generally led to increased potency against A. baumannii ATP synthase. nih.gov

Topoisomerase I Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like DNA replication and transcription. mdpi.com They have been identified as key targets for anticancer drugs. nih.govmdpi.com Some quinoline derivatives have been investigated as inhibitors of Topoisomerase I (TOP1). nih.gov These inhibitors are thought to function by stabilizing the TOP1-DNA cleavage complex (TOP1cc), which ultimately leads to cancer cell death. nih.gov

Research on 4-alkoxy-2-arylquinolines, which are structurally related to this compound, has identified compounds with moderate TOP1 inhibitory activity. nih.gov The mechanism of action for these inhibitors involves reversible binding at the interface of the TOP1cc, where they engage in hydrophobic interactions with DNA base pairs and form hydrogen bonds with TOP1 residues. nih.gov

Table 1: Enzyme Inhibition by Quinoline Analogs

| Compound Class | Enzyme Target | Key Findings |

|---|---|---|

| Quinoline Derivatives | ATP Synthase (A. baumannii) | Larger C2 amine substituents generally increased inhibitory potency. nih.gov |

| 4-Alkoxy-2-arylquinolines | Topoisomerase I | Morpholino analogs demonstrated moderate TOP1 inhibitory activity. nih.gov |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Compound 2E showed strong inhibition (88.3%), comparable to etoposide. mdpi.com |

DNA intercalation is a mechanism of action for several anticancer agents, where a molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction can disrupt DNA replication and transcription, leading to cell death. nih.gov The quinoline scaffold is a structural feature of numerous DNA intercalators. nih.gov

While direct studies on the DNA intercalating properties of this compound are not extensively detailed in the provided context, the broader class of quinoline derivatives has been associated with this mechanism. For example, benzazolo[3,2-alpha]quinolinium compounds, which are structurally related, have been studied for their DNA binding and intercalation properties. nih.gov However, for some of these analogs, cytotoxic effects were observed even with weak DNA binding, suggesting that DNA intercalation may not be the sole mechanism of action for this family of compounds. nih.gov

The biological activity of quinoline derivatives is often mediated through their binding to various proteins and other biological macromolecules. nih.gov Molecular docking studies have been employed to investigate the binding affinity of quinoline-based compounds to specific protein targets. nih.gov For instance, studies on 2H-thiopyrano[2,3-b]quinoline derivatives have analyzed their binding affinity to protein targets to predict their potential as antitumor agents. nih.gov These in silico analyses help in understanding the interactions at a molecular level, including hydrogen bonding and residual interactions that stabilize the ligand-protein complex. nih.gov

Cellular Mechanistic Studies in Research Models (In Vitro)

In vitro studies using cell lines are fundamental to understanding the cellular mechanisms through which a compound exerts its effects. These studies provide insights into how a compound influences cell behavior, including proliferation, cell cycle, and cell death pathways.

A number of quinoline derivatives have demonstrated the ability to inhibit the growth of cancer cells in vitro. nih.gov For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their inhibitory effects. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have shown significant inhibition in various cancer cell lines, with some compounds exhibiting inhibitory concentrations in the sub-micromolar range. mdpi.com

The antiproliferative activity of these compounds is often evaluated across a panel of cancer cell lines to assess their potency and selectivity. nih.gov For instance, certain 4-alkoxy-2-arylquinolines displayed potent anticancer activity against diverse cancer cell lines, including colon cancer, leukemia, and melanoma. nih.gov

Table 2: In Vitro Antiproliferative Activity of Quinoline Analogs

| Compound/Analog | Cell Line(s) | Activity Metric | Result |

|---|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | MIC | 5.9 to 23.4 µM for 6-methoxy substituted compounds. nih.gov |

| Pyrazolo[4,3-f]quinolines | NUGC-3 and others | IC50 | < 14 µM in six cancer cell lines. mdpi.com |

| 4-Alkoxy-2-arylquinolines (14m) | NCI-60 panel | GI50 MG-MID | 1.26 µM. nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 | Concentration | Reduced cell viability in a concentration-dependent manner (2-16 μM). nih.gov |

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its induction is a key mechanism for many anticancer therapies. nih.gov Several quinoline derivatives have been shown to induce apoptosis in cancer cells. nih.govresearchgate.net

For example, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been found to induce both apoptosis and autophagy in pancreatic cancer cell lines. nih.govresearchgate.net The apoptotic pathway induction by this compound was confirmed by the activation of Caspase-3 and the cleavage of PARP, which are key events in the execution phase of apoptosis. nih.govresearchgate.net These findings suggest that quinoline derivatives can trigger cell death through multiple, sometimes interconnected, pathways. nih.gov

No Publicly Available Data on the Influence of this compound on Cellular Signaling Pathways

Despite a comprehensive search of available scientific literature, no research studies were identified that specifically investigate the influence of the chemical compound this compound or its close analogs on specific cellular signaling pathways.

The performed searches aimed to retrieve data related to the compound's effects on key pathways such as PI3K/Akt/mTOR and MAPK, as well as any other documented interactions with cellular signaling cascades. The inquiries included searches for the biological activity and mechanism of action of this compound and structurally related 4-alkoxy-2-(dimethylamino)quinolines.

The search results yielded information on the broader class of quinoline derivatives, which are known to exhibit a wide range of biological activities and have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Some studies detailed the impact of structurally different quinoline compounds on various signaling pathways. For instance, research has been published on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors and other quinoline-based molecules targeting receptor tyrosine kinases like c-Met, EGF, and VEGF.

However, none of the retrieved scientific literature provided specific data, detailed research findings, or data tables pertaining to the direct effects of this compound on any cellular signaling pathway. Consequently, the requested article section focusing on these aspects of the compound cannot be generated based on the current body of public scientific knowledge.

Structure Activity Relationship Sar Studies of 4 Benzyloxy 2 Dimethylamino Quinoline Derivatives

Positional and Substituent Effects on Biological Activity of the Benzyloxy Group at Position 4

The benzyloxy group at the 4-position of the quinoline (B57606) ring is a critical determinant of biological activity, and its modification has been a key strategy in optimizing the pharmacological profile of this class of compounds. The nature and position of substituents on the benzyl (B1604629) portion of this moiety can significantly influence potency and selectivity.

In a study of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, which share the 4-benzyloxyquinoline core, the introduction of various functional groups on the benzyloxy ring led to a range of anticancer activities. For instance, compounds bearing a fluoro, chloro, methyl, or methoxy (B1213986) group at the 6-position of the quinoline ring were found to be more potent than the unsubstituted parent compound. Specifically, the 6-methoxy derivative displayed the strongest growth inhibitory activity. nih.gov This suggests that electronic and steric properties of substituents on the quinoline ring can work in concert with the benzyloxy group to enhance biological effects.

Further research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which also feature a benzyloxy moiety, has provided additional insights. In this series, substituents on the benzyloxy group were selected from halogens, alkyl, or methoxy groups to probe the basic structural requirements for antimycobacterial activity. nih.gov The electronic characteristics of these substituents, whether electron-donating or electron-withdrawing, did not appear to systematically influence the reaction yields during synthesis, suggesting that their impact is more directly related to the biological interaction with the target. nih.gov

The following table summarizes the effects of substituents on the benzyloxy group from related quinoline derivatives, which can provide inferential knowledge for 4-benzyloxy-2-(dimethylamino)quinoline.

| Substituent on Benzyloxy Ring | Observed Effect on Biological Activity (in related quinoline scaffolds) | Reference |

| Unsubstituted | Baseline activity | nih.gov |

| Halogens (e.g., Fluoro, Chloro) | Increased potency in some anticancer assays | nih.gov |

| Alkyl (e.g., Methyl) | Enhanced growth inhibitory activity in anticancer studies | nih.gov |

| Methoxy | Strongest growth inhibitory activity among tested anticancer agents | nih.gov |

Role of the Dimethylamino Moiety at Position 2 in Modulating Biological Activity

In general, the presence of an amino group at the C-2 position can influence the electronic properties, basicity, and hydrogen bonding capacity of the quinoline scaffold. These properties are often crucial for the interaction of the molecule with its biological target. For instance, in a series of 2-aminoquinoline (B145021) derivatives, SAR-guided design focusing on substitutions at other positions of the quinoline ring highlighted the importance of the amino group for maintaining the desired biological activity.

The tertiary nature of the dimethylamino group, as opposed to a primary or secondary amine, can have several implications:

Increased Lipophilicity: The two methyl groups enhance the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.

Steric Hindrance: The bulk of the dimethylamino group can influence the preferred conformation of the molecule and its binding to a receptor or enzyme active site.

Basicity: The dimethylamino group is a stronger base compared to a primary amino group, which can affect the ionization state of the molecule at physiological pH and its potential for ionic interactions.

While specific data tables for the 2-dimethylamino group in this exact compound are not available from the provided search results, the general principles of medicinal chemistry suggest that variations of this group (e.g., replacing it with other alkylamino groups or cyclic amines) would likely lead to significant changes in biological activity.

Impact of Substituents on the Quinoline Ring System on Pharmacological Efficacy

The quinoline ring system is a versatile scaffold that allows for substitution at various positions, and these modifications can have a profound impact on the pharmacological efficacy of the resulting derivatives. The electronic and steric properties of substituents on the quinoline nucleus can fine-tune the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Studies on various quinoline derivatives have consistently demonstrated the importance of the substitution pattern on the quinoline ring for biological activity. For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group on the quinoline nucleus is considered optimal for activity. pharmacy180.com Conversely, the introduction of a methyl group at the 3-position was found to reduce activity, and an additional methyl group at the 8-position abolished it completely. pharmacy180.com

In another study focusing on fluorinated quinoline derivatives with anticancer activity, systematic substitution with fluorine or fluorinated groups at different positions of the benzene (B151609) ring of the quinoline scaffold established a clear structure-activity relationship. acs.org For instance, mono-fluorination at the meta (6a) or para (6b) positions resulted in nearly identical IC50 values against certain cancer cell lines. However, di-substitution with fluorine at the ortho,para-positions (6c) decreased activity, while meta,para-substitution (6d) led to a two-fold increase in potency. acs.org These findings underscore the subtle yet significant influence of substituent positioning on the quinoline ring.

The following table summarizes the impact of various substituents on the quinoline ring from different classes of quinoline derivatives, which can be extrapolated to understand the potential effects on the this compound scaffold.

| Position on Quinoline Ring | Substituent | Observed Effect on Biological Activity (in various quinoline scaffolds) | Reference |

| 7 | Chloro | Optimal for antimalarial activity in 4-aminoquinolines. | pharmacy180.com |

| 3 | Methyl | Reduced antimalarial activity. | pharmacy180.com |

| 8 | Methyl | Abolished antimalarial activity when combined with a 3-methyl group. | pharmacy180.com |

| 6 | Fluoro, Chloro, Methyl, Methoxy | Enhanced anticancer activity in 4-benzyloxyquinolin-2(1H)-ones. | nih.gov |

| 6, 8 | Fluorine (di-substituted) | Decreased anticancer activity in some fluorinated quinolines. | acs.org |

| 6, 7 | Fluorine (di-substituted) | Increased anticancer activity in some fluorinated quinolines. | acs.org |

Conformational Analysis and Structural Determinants of Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound derivatives is essential for understanding the spatial arrangement of the key pharmacophoric groups and how this influences their interaction with biological macromolecules.

While specific conformational analysis studies for this compound were not detailed in the provided search results, general principles can be applied. The molecule possesses several rotatable bonds, particularly around the benzyloxy and dimethylamino groups. The relative orientation of the benzyloxy ring with respect to the quinoline plane, as well as the conformation of the dimethylamino group, will be crucial for activity.

Structural determinants of activity for quinoline derivatives often involve:

Planarity of the Quinoline Ring: The aromatic nature of the quinoline system allows for potential π-π stacking interactions with aromatic amino acid residues in a protein binding pocket.

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen of the benzyloxy group can act as hydrogen bond acceptors, forming key interactions with the biological target.

Hydrophobic Interactions: The benzyloxy group and the quinoline ring itself provide hydrophobic surfaces that can engage with nonpolar regions of a binding site.

Computational Chemistry and in Silico Approaches for 4 Benzyloxy 2 Dimethylamino Quinoline Research

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and reactivity of a molecule. researchgate.net For 4-Benzyloxy-2-(dimethylamino)quinoline, these calculations would model the molecule's geometry and the distribution of its electrons to predict various chemical attributes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov

HOMO: This orbital acts as an electron donor. The energy and location of the HOMO on the this compound structure would indicate the regions most susceptible to electrophilic attack. An out-of-phase mixing of orbitals on the quinoline (B57606) core and the dimethylamino group could lead to an elevated HOMO energy. rsc.org

LUMO: This orbital acts as an electron acceptor. Its energy and location would reveal the sites prone to nucleophilic attack. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. banglajol.info A smaller gap suggests that the molecule is more polarizable and more chemically reactive.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Value | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

A summary of these descriptors would be presented in a table:

| Descriptor | Formula | Significance for Reactivity |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Ease of polarization. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons (where μ is the chemical potential, μ ≈ -χ). |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. nih.govresearchgate.net This method is essential for predicting the binding affinity and mode of interaction, which is critical in drug design. mdpi.commdpi.com The simulation would place the molecule into the binding site of a target protein, and a scoring function would calculate the binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. Studies on related quinoline derivatives have successfully used this method to predict interactions with various biological targets. pandawainstitute.compandawainstitute.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. pandawainstitute.com For a set of compounds including this compound and its analogs, a QSAR model would be developed by calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules. pandawainstitute.com This approach has been successfully applied to series of 4-benzyloxy-2-trichloromethylquinazoline derivatives to predict their antimalarial activity. pandawainstitute.com

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

Molecular dynamics (MD) simulations provide detailed information on the movement of atoms and molecules over time. mdpi.com If this compound were docked into a protein, an MD simulation could be run to study the stability of the ligand-protein complex. pandawainstitute.com This analysis reveals how the ligand and protein atoms move and interact over a period (e.g., nanoseconds), confirming the stability of key hydrogen bonds and other interactions predicted by docking. mdpi.compandawainstitute.com This provides a more dynamic and realistic view of the binding event than static docking alone.

Preclinical Biological Evaluation of 4 Benzyloxy 2 Dimethylamino Quinoline and Its Analogs

In Vitro Screening for Antimicrobial Activities

The antimicrobial potential of quinoline (B57606) derivatives has been extensively explored. While specific data for 4-benzyloxy-2-(dimethylamino)quinoline is not extensively documented in publicly available research, the broader class of 2-amino-4-benzyloxyquinoline analogs has been subject to various antimicrobial screenings.

Research into the antibacterial properties of quinoline derivatives has revealed that their efficacy is significantly influenced by the nature and position of substituents on the quinoline core. While specific minimum inhibitory concentration (MIC) data for this compound against Gram-positive and Gram-negative bacteria are not detailed in the reviewed literature, broader studies on related quinoline compounds indicate that the quinoline scaffold is a promising framework for the development of new antibacterial agents. For instance, various 4-quinolone derivatives have demonstrated broad-spectrum antibacterial activity. Modifications to the quinoline structure, such as the introduction of different functional groups, have been shown to modulate the antibacterial spectrum and potency.

Structurally related analogs of this compound have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv. Specifically, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated notable antimycobacterial activity. Two compounds in this series, featuring a chlorine or fluorine atom at the 4-position of the benzyloxy group, exhibited significant potency with Minimum Inhibitory Concentration (MIC) values of 2.7 µM and 2.8 µM, respectively. researchgate.net These values are comparable to the first-line anti-tuberculosis drug, isoniazid. researchgate.net The presence of these halogen atoms on the benzene (B151609) ring was found to be a key determinant of their antimycobacterial efficacy. researchgate.net

Table 1: Antimycobacterial Activity of N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Analogs against M. tuberculosis H37Rv

| Compound | Substituent on Benzyloxy Ring | MIC (µM) researchgate.net |

|---|---|---|

| Analog 1 | 4-Chloro | 2.7 |

| Analog 2 | 4-Fluoro | 2.8 |

| Analog 3 | Unsubstituted | 5.8 |

Note: The data in this table is based on structurally related analogs, not the exact compound this compound.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The antiproliferative potential of quinoline derivatives has been a significant focus of cancer research. While specific IC50 values for this compound are not available in the reviewed literature, numerous studies on related 2-aminoquinoline (B145021) and 4-aminoquinoline (B48711) derivatives have demonstrated their cytotoxic effects against various cancer cell lines.

For example, a novel series of aminoquinoline derivatives showed potent antiproliferative activities against the A375 human melanoma cell line, with some compounds exhibiting IC50 values of 0.77 µM and 0.79 µM. nih.gov These compounds were found to be more potent than the reference drug Sorafenib. nih.gov Other studies have highlighted the importance of the 4-aminoquinoline scaffold in designing molecules that can sensitize cancer cells to other therapeutic agents. nih.govnih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with various cellular processes, including cell cycle progression and the induction of apoptosis.

Other Biological Activity Screening in Research Models (e.g., Antimalarial, Antileishmanial)

Beyond antimicrobial and anticancer activities, quinoline derivatives have been investigated for their potential against various parasitic diseases.

Antimalarial Activity: The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.gov Analogs with a 4-benzyloxy substitution have been synthesized and evaluated for their in vitro activity against the multi-resistant K1 strain of Plasmodium falciparum. A series of 4-benzyloxy-2-trichloromethylquinazolines identified five hit compounds with promising antiplasmodial activity, exhibiting IC50 values between 1.5 µM and 2 µM. nih.govnih.gov

Antileishmanial Activity: The quinoline core is also a promising structure for the development of new antileishmanial agents. While direct data for this compound is unavailable, various 4-aminoquinoline derivatives have shown activity against Leishmania species. nih.gov For instance, a 4-hydrazinoquinoline (B99260) derivative demonstrated a strong effect against Leishmania amazonensis. nih.gov

Cytotoxicity Assessments in Non-Target Cellular Models

The evaluation of cytotoxicity in non-cancerous cell lines is a critical step in the preclinical assessment of any potential therapeutic compound. For the analogs of this compound, cytotoxicity has been assessed in various mammalian cell lines.

In the study of N-(4-(benzyloxy)benzyl)-4-aminoquinolines for antimycobacterial activity, the most potent compounds were also evaluated for their cytotoxicity against Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cells. These hit compounds were found to be selective for the bacillus, showing no significant change in the viability of these mammalian cells. researchgate.net

Similarly, in the investigation of 4-benzyloxy-2-trichloromethylquinazolines as antiplasmodial agents, cytotoxicity was assessed on the human HepG2 cell line. The molecules presenting a benzyloxy moiety at position 4 of the quinazoline (B50416) ring were generally found to be less cytotoxic than those with a phenoxy moiety. nih.govnih.gov The most active and selective antiplasmodial compounds had CC50 (50% cytotoxic concentration) values between 25 µM and 45 µM against HepG2 cells. nih.govnih.gov Furthermore, a 4-aminoquinoline derivative was shown to have minimum cytotoxicity to non-cancer cells while enhancing the killing of tumor cells by other inhibitors. nih.govnih.gov

Table 2: Cytotoxicity of 4-Benzyloxy-quinazoline Analogs against HepG2 Cells

| Compound Type | Cytotoxicity (CC50 in µM) nih.govnih.gov |

|---|

Note: The data in this table is based on structurally related analogs, not the exact compound this compound.

Advanced Analytical Characterization in 4 Benzyloxy 2 Dimethylamino Quinoline Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Benzyloxy-2-(dimethylamino)quinoline, confirming its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the quinoline (B57606) core, the benzyloxy group, and the dimethylamino group. The aromatic protons of the quinoline and benzyl (B1604629) rings would typically appear in the downfield region (approx. 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern and coupling with adjacent protons. The methylene protons (-CH₂-) of the benzyloxy group would likely appear as a singlet around 5.0-5.5 ppm, while the methyl protons of the dimethylamino group would be observed as a singlet in the upfield region (approx. 3.0 ppm).

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the quinoline aromatic system (typically in the 1500-1650 cm⁻¹ region), and C-O stretching for the benzyloxy ether linkage (around 1200-1250 cm⁻¹).

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₈N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The predicted monoisotopic mass is 278.1419 Da uni.lu. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of fragments such as the benzyl group or dimethylamino group. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 279.14918 uni.lu.

The table below summarizes the predicted mass spectrometry data for various adducts of this compound.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 279.14918 |

| [M+Na]⁺ | 301.13112 |

| [M+K]⁺ | 317.10506 |

| [M+NH₄]⁺ | 296.17572 |

| [M]⁺ | 278.14135 |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the premier technique for assessing the purity of non-volatile organic compounds. For quinoline and quinazoline (B50416) derivatives, reversed-phase HPLC is commonly employed nih.govresearchgate.net. This method typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The purity of the compound is determined by integrating the peak area of the analyte and any impurities, often using a UV detector set at a wavelength where the compound has strong absorbance. For related quinazoline derivatives, purity has been evaluated using an XTerra MS C18 column nih.gov. While specific conditions for this compound are not detailed in the available literature, a typical method would involve a gradient elution using solvents like acetonitrile and water.

The following table outlines typical conditions used in the HPLC analysis of related heterocyclic compounds.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 or RP-18 column nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol mixtures researchgate.net |

| Detection | UV-Visible Diode Array Detector nih.gov |

| Purity Threshold | ≥95% is often required for subsequent studies nih.gov |

Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product researchgate.net. A suitable solvent system (eluent) is chosen to achieve good separation between the desired product and any starting materials or byproducts on a silica gel plate.

Crystallographic Analysis of this compound and its Complexes

Should a suitable single crystal of this compound be grown, X-ray crystallographic analysis would reveal the precise spatial arrangement of the quinoline, benzyloxy, and dimethylamino moieties. The analysis would determine the planarity of the quinoline ring system and the torsion angles that define the orientation of the benzyloxy and dimethylamino substituents. For other complex quinoline derivatives, structures have been solved using diffractometers and refined using specialized software to yield detailed structural data, including the crystal system and space group chemmethod.com. This analysis would also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing chemmethod.comresearchgate.net. To date, a published crystal structure for this compound has not been identified in the surveyed literature.

Future Research Directions and Identification of Research Gaps

Development of More Efficient and Sustainable Synthetic Methodologies

A significant hurdle in the investigation of novel compounds is the availability of efficient and environmentally friendly synthetic methods. Future research should prioritize the development of such methodologies for 4-Benzyloxy-2-(dimethylamino)quinoline.

Current Synthetic Approaches for Related Compounds:

The synthesis of quinoline (B57606) derivatives often involves established reactions such as the Vilsmeier-Haack reaction, which can be used to create substituted quinolines from acetanilides. chemijournal.com For instance, 2-chloro-3-formyl-8-methyl quinoline has been synthesized using this method. chemijournal.com Other approaches include multi-component reactions, which offer a streamlined path to complex molecules. For example, new benzyloxy pyrimido[4,5-b]quinoline derivatives have been synthesized via a one-pot multi-component reaction. nih.gov Nucleophilic aromatic substitution is another common strategy, as demonstrated in the synthesis of 4-amino-N-(4-benzyloxy)quinolines. nih.gov

Opportunities for Greener Synthesis:

Future synthetic strategies for this compound should focus on sustainability. This includes the use of less hazardous solvents, reducing the number of reaction steps, and employing catalytic methods. Microwave-assisted synthesis, for instance, has been shown to accelerate reactions and improve yields in the synthesis of related quinazoline (B50416) compounds. ebi.ac.ukresearchgate.net Exploring flow chemistry could also offer advantages in terms of safety, scalability, and control over reaction parameters.

Data on Synthetic Methodologies for Quinoline Derivatives:

| Reaction Type | Key Reagents/Conditions | Advantages | Relevant Precursors |

| Vilsmeier-Haack | POCl3, DMF | Versatility in substitution | Substituted acetanilides |

| Multi-component | DABCO catalyst, solvent-free | High efficiency, one-pot | Benzaldehydes, dimedone, amino-uracil |

| Nucleophilic Aromatic Substitution | DIPEA, DMSO, 150°C | Good for amino-functionalization | 4-chloroquinolines |

| Microwave-assisted | DMAP catalyst | Rapid, high yield | 4-chloroquinazolines, benzylic alcohols |

Identification and Validation of Novel Molecular Targets

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. mdpi.comresearchgate.net This suggests that this compound could interact with a variety of biological targets.

Potential Therapeutic Areas:

Anticancer: Many quinoline derivatives exhibit potent anticancer activity. ecorfan.org Future research should screen this compound against a panel of cancer cell lines to identify potential antiproliferative effects.

Antimicrobial: The quinoline core is central to many antimicrobial agents. nih.gov Investigating the activity of this compound against various bacterial and fungal strains is a logical next step.

Antiviral: Certain quinoline derivatives have shown promise as antiviral agents. ecorfan.org Screening against a range of viruses could uncover novel therapeutic applications.

Neurodegenerative Diseases: Some quinoline-based compounds have been investigated as multi-target agents for diseases like Alzheimer's. mdpi.com

Methods for Target Identification:

Once a biological activity is confirmed, identifying the specific molecular target is crucial. This can be achieved through techniques such as:

Affinity Chromatography: Using a modified version of the compound to pull down its binding partners from cell lysates.

Computational Docking: Predicting potential binding sites on known proteins.

Genetic and Proteomic Approaches: Identifying changes in gene or protein expression in response to the compound.

Advanced Rational Design and Synthesis of Next-Generation Derivatives

Following the identification of a lead compound and its molecular target, the principles of medicinal chemistry can be applied to design and synthesize more potent and selective derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the this compound structure will be essential to understand how each component contributes to its biological activity. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups to the benzyl moiety can modulate the electronic properties and binding interactions. mdpi.com

Alteration of the Amino Group: The dimethylamino group could be replaced with other alkylamines or cyclic amines to probe the steric and electronic requirements of the binding pocket.

Modification of the Quinoline Core: Adding substituents to the quinoline ring can influence the compound's solubility, metabolic stability, and target affinity.

Table of Potential Derivative Modifications:

| Position of Modification | Proposed Change | Potential Impact |

| Benzyl Ring | Addition of halogens, methoxy (B1213986), or nitro groups | Altered electronic properties, improved binding |

| 2-position | Replacement of dimethylamino with diethylamino, piperidino, or morpholino groups | Modified steric bulk and hydrogen bonding capacity |

| Quinoline Core | Introduction of substituents at positions 5, 6, 7, or 8 | Enhanced solubility, metabolic stability, and target specificity |

Exploration of this compound as a Chemical Biology Tool or Probe

A well-characterized bioactive molecule can be a powerful tool for studying biological systems. pa2online.org If this compound is found to have a specific and potent interaction with a particular protein, it could be developed into a chemical probe.

Criteria for a Good Chemical Probe:

Potency and Selectivity: The compound should interact with its intended target at low concentrations and have minimal off-target effects.

Cellular Activity: It must be able to penetrate cell membranes to reach its intracellular target.

Defined Mechanism of Action: The way in which the compound affects its target should be well understood.

Development into a Probe:

To be useful as a probe, this compound could be modified by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This would allow for the visualization and tracking of the target protein within cells, providing valuable insights into its function and localization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.